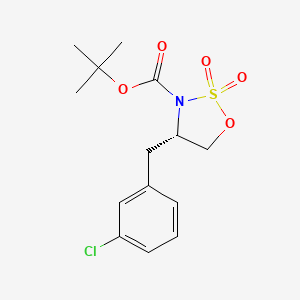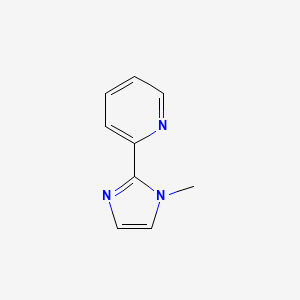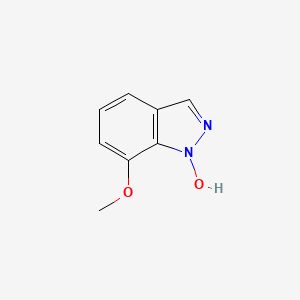
1-Hydroxy-7-methoxyindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7-methoxyindazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-7-methoxyindazole can be synthesized through several methods. One common approach involves the methylation of 6-hydroxyindazole to produce 6-methoxyindazole, followed by further functionalization to obtain the desired compound . Another method includes the use of titanium catalysts for hydroamination reactions, which can then be converted into protected or unprotected indazoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-methoxyindazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, such as methylation, can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of 6-hydroxyindazole yields 6-methoxyindazole and 6-hydroxy-2-methylindazole .
Scientific Research Applications
1-Hydroxy-7-methoxyindazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-methoxyindazole involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of neuronal nitric oxide synthase, it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and inflammation .
Comparison with Similar Compounds
1-Hydroxyimidazole: Shares similar structural features and chemical properties.
6-Methoxyindazole: A closely related compound with similar reactivity.
1-Hydroxy-2-methylindazole: Another derivative with comparable biological activities
Uniqueness: 1-Hydroxy-7-methoxyindazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit neuronal nitric oxide synthase makes it particularly valuable in neurobiological research .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-hydroxy-7-methoxyindazole |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-4-2-3-6-5-9-10(11)8(6)7/h2-5,11H,1H3 |
InChI Key |
PRBCXWGKOVOPRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


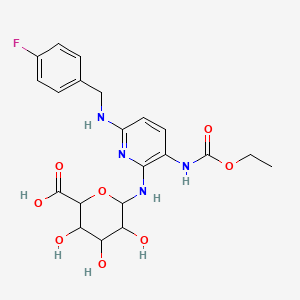
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
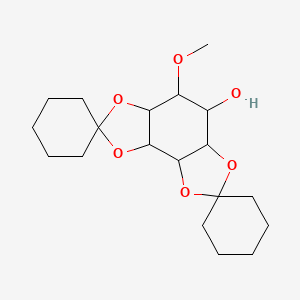
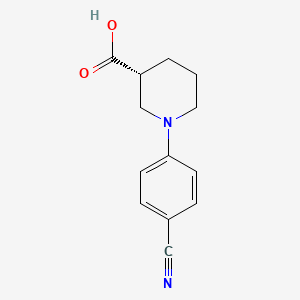
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
